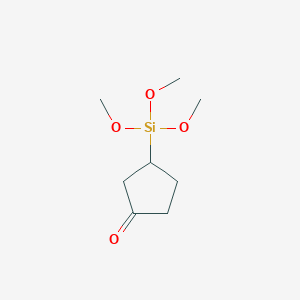
3-(Trimethoxysilyl)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trimethoxysilyl)cyclopentan-1-one is an organosilicon compound that features a cyclopentanone ring substituted with a trimethoxysilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethoxysilyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with trimethoxysilane in the presence of a catalyst. The reaction conditions often include the use of a solvent such as toluene and a catalyst like sodium hydroxide. The process involves heating the reaction mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the synthesis process is crucial for its commercial viability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trimethoxysilyl)cyclopentan-1-one can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often facilitated by heating and the removal of water.
Substitution: Requires nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Siloxanes: Formed through condensation reactions.
Substituted derivatives: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-(Trimethoxysilyl)cyclopentan-1-one has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silane coupling agents, which improve the adhesion between organic and inorganic materials.
Chemistry: Employed in the functionalization of surfaces and the preparation of hybrid materials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Wirkmechanismus
The mechanism of action of 3-(Trimethoxysilyl)cyclopentan-1-one involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process enhances the compound’s ability to bond with different surfaces and materials. The molecular targets and pathways involved include the interaction of silanol groups with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Another organosilicon compound used in surface functionalization and as a coupling agent.
3-(Trimethoxysilyl)propylamine: Utilized in the modification of surfaces and the preparation of hybrid materials.
3-(Trimethoxysilyl)propanethiol: Known for its use in the synthesis of silane coupling agents and surface modifiers.
Uniqueness
3-(Trimethoxysilyl)cyclopentan-1-one is unique due to its cyclopentanone ring, which imparts distinct chemical properties compared to other similar compounds. This structural feature can influence its reactivity and the types of materials it can effectively modify .
Eigenschaften
CAS-Nummer |
150502-27-5 |
|---|---|
Molekularformel |
C8H16O4Si |
Molekulargewicht |
204.30 g/mol |
IUPAC-Name |
3-trimethoxysilylcyclopentan-1-one |
InChI |
InChI=1S/C8H16O4Si/c1-10-13(11-2,12-3)8-5-4-7(9)6-8/h8H,4-6H2,1-3H3 |
InChI-Schlüssel |
RBAJDQXAYCIHRE-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C1CCC(=O)C1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


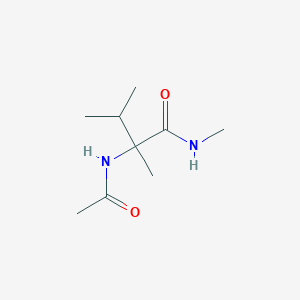
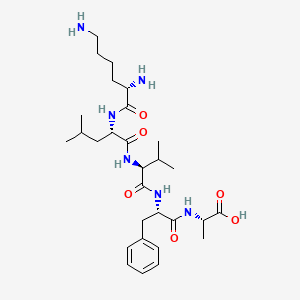
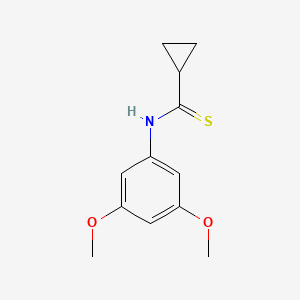
![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)

![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
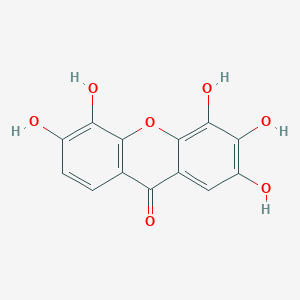
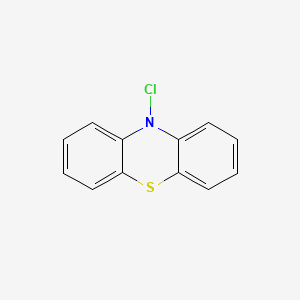
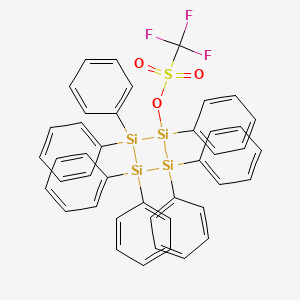
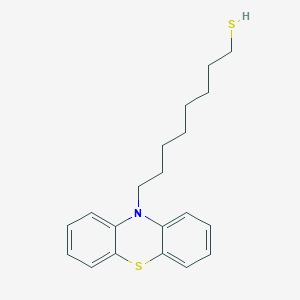
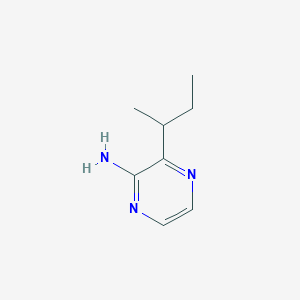
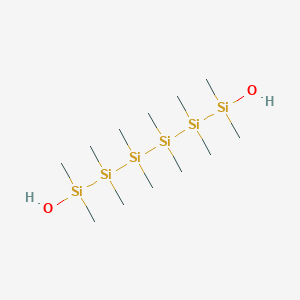
![2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15163264.png)
![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)
